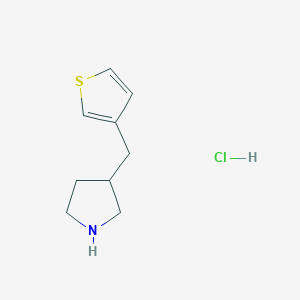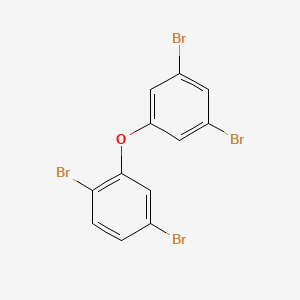
3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1864063-00-2 . Its molecular weight is 235.66 and its linear formula is C10H12ClF2NO .
Molecular Structure Analysis
The InChI code for 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride is 1S/C10H11F2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2,4-Difluorophenoxy)pyrrolidine hydrochloride include its molecular weight of 235.66 and its linear formula of C10H12ClF2NO .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related pyrrolidine compounds has been a subject of interest. For example, a facile and fluorination-free synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon in the synthesis of biologically active compounds, starts from commercially available 2-chloro-2,2-difluoroacetic acid (Wei, Makowski, & Rutherford, 2012).
Structural Characterization : Structural characterization is crucial for understanding the properties of these compounds. For instance, the crystal structure of buflomedil hydrochloride shows hydrogen bonding and a hydrogen-bonded network formed through C—H⋯O interactions, demonstrating the importance of structural analysis in understanding the properties of pyrrolidine derivatives (Ravikumar & Sridhar, 2006).
Applications in Material Science and Biomedicine
Antioxidant Activity : Pyrrolidine derivatives have been evaluated for their antioxidant activity, which is significant for pharmaceutical applications. The study on 3-pyrroline-2-ones synthesized through three-component reactions highlighted one derivative as a promising radical scavenger, showcasing the potential of these compounds in developing antioxidant agents (Nguyen et al., 2022).
Neuraminidase Inhibitors : Pyrrolidine cores have been utilized in the design and synthesis of influenza neuraminidase inhibitors, demonstrating their importance in antiviral drug development. The discovery of a potent inhibitor exemplifies the application of pyrrolidine derivatives in addressing viral diseases (Wang et al., 2001).
Optical and Material Properties : Pyrrolidine-containing compounds have been investigated for their optical transparency and light color, contributing to the field of material science. A study on fluorinated polyimides derived from a pyridine-containing diamine demonstrated good thermal stability, optical transparency, and mechanical properties, underscoring the versatility of pyrrolidine derivatives in materials engineering (Yan et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,4-difluorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYTFYGGSCFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






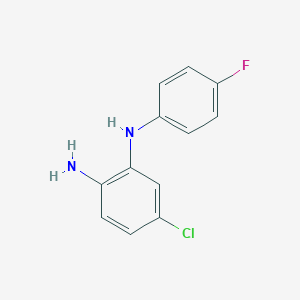
![1,4-Diazabicyclo[2.2.2]octane 4-methylbenzenesulfonate](/img/structure/B1432761.png)
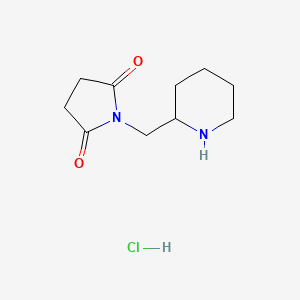
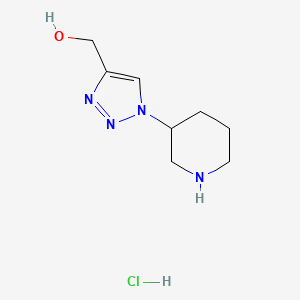

![3-(Pyridin-4-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432769.png)
